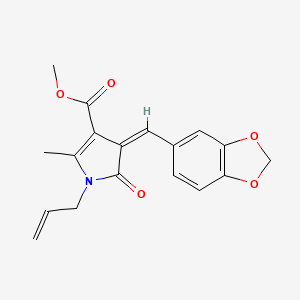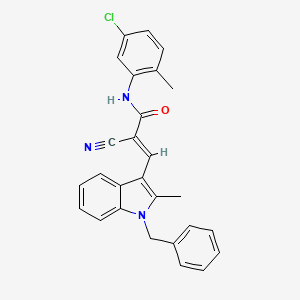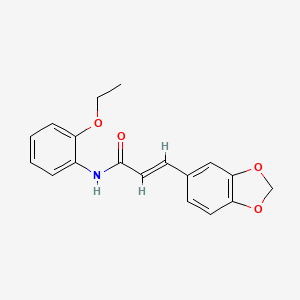![molecular formula C26H26N4O2S B11635965 4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine](/img/structure/B11635965.png)
4-[4-methyl-3-(piperidin-1-ylsulfonyl)phenyl]-N-phenylphthalazin-1-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-[4-metil-3-(piperidin-1-ilsulfonil)fenil]-N-fenilftalazin-1-amina es un compuesto orgánico complejo conocido por sus diversas aplicaciones en investigación científica, particularmente en los campos de la química, la biología y la medicina. Este compuesto presenta un núcleo de ftalazina, que es una estructura bicíclica que consiste en un anillo de benceno fusionado a un anillo de piridazina. La presencia de varios grupos funcionales, incluido un grupo piperidinilsulfonilo y un grupo fenilo, contribuye a sus propiedades químicas y reactividad únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 4-[4-metil-3-(piperidin-1-ilsulfonil)fenil]-N-fenilftalazin-1-amina generalmente implica múltiples pasos, comenzando con precursores fácilmente disponibles. Una ruta sintética común incluye:
Formación del núcleo de ftalazina: La síntesis comienza con la construcción del núcleo de ftalazina, que se puede lograr mediante la ciclización de precursores apropiados como la o-fenilendiamina y el anhídrido ftálico en condiciones ácidas.
Introducción del grupo piperidinilsulfonilo: El siguiente paso involucra la sulfonilación del núcleo de ftalazina con un derivado de cloruro de sulfonilo, como el cloruro de piperidin-1-ilsulfonilo, en presencia de una base como la trietilamina.
Adición del grupo fenilo: El paso final es el acoplamiento de la ftalazina sulfonilada con un derivado de fenilamina a través de una reacción de sustitución nucleofílica aromática, típicamente usando una reacción de acoplamiento cruzado catalizada por paladio.
Métodos de producción industrial
La producción industrial de este compuesto puede implicar rutas sintéticas similares, pero optimizadas para la síntesis a gran escala. Esto incluye el uso de reactores de flujo continuo, plataformas de síntesis automatizadas y técnicas avanzadas de purificación para garantizar un alto rendimiento y pureza.
Análisis De Reacciones Químicas
Tipos de reacciones
Oxidación: El compuesto puede sufrir reacciones de oxidación, particularmente en el grupo piperidinilsulfonilo, lo que lleva a la formación de sulfóxidos o sulfonas.
Reducción: Las reacciones de reducción pueden dirigirse a los grupos nitro (si están presentes) o al grupo sulfonilo, convirtiéndolos en aminas o tioles, respectivamente.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen el peróxido de hidrógeno, el ácido m-cloroperbenzoico (m-CPBA) y el permanganato de potasio.
Reducción: Los agentes reductores como el hidruro de litio y aluminio (LiAlH4), el borohidruro de sodio (NaBH4) y la hidrogenación catalítica se utilizan con frecuencia.
Sustitución: Se emplean reactivos como los halógenos (cloro, bromo), los agentes nitrantes (ácido nítrico) y los agentes sulfonantes (ácido sulfúrico) en condiciones controladas.
Productos principales
Los productos principales formados a partir de estas reacciones dependen de los reactivos y condiciones específicos utilizados. Por ejemplo, la oxidación del grupo piperidinilsulfonilo puede producir sulfóxidos o sulfonas, mientras que las reacciones de sustitución en los anillos aromáticos pueden introducir varios grupos funcionales como halógenos, grupos nitro o grupos alquilo.
Aplicaciones Científicas De Investigación
Química
En química, 4-[4-metil-3-(piperidin-1-ilsulfonil)fenil]-N-fenilftalazin-1-amina se utiliza como bloque de construcción para la síntesis de moléculas más complejas. Su estructura única permite la exploración de nuevas reacciones químicas y el desarrollo de nuevas metodologías sintéticas.
Biología
En la investigación biológica, este compuesto se estudia por su potencial como agente farmacológico. Su capacidad para interactuar con varios objetivos biológicos lo convierte en un candidato para el descubrimiento y desarrollo de fármacos, particularmente en las áreas de oncología y neurología.
Medicina
En medicina, los derivados de este compuesto se investigan por su potencial terapéutico. Pueden exhibir actividad contra ciertos tipos de cáncer, trastornos neurológicos y enfermedades inflamatorias. La capacidad del compuesto para modular vías moleculares específicas es de particular interés.
Industria
En el sector industrial, este compuesto se utiliza en el desarrollo de materiales avanzados, como polímeros y recubrimientos. Sus propiedades químicas únicas contribuyen a la mejora del rendimiento del material, incluida la durabilidad, la estabilidad y la resistencia a los factores ambientales.
Mecanismo De Acción
El mecanismo de acción de 4-[4-metil-3-(piperidin-1-ilsulfonil)fenil]-N-fenilftalazin-1-amina implica su interacción con objetivos moleculares específicos, como enzimas, receptores y canales iónicos. El compuesto puede modular la actividad de estos objetivos, lo que lleva a varios efectos biológicos. Por ejemplo, puede inhibir la actividad de ciertas cinasas involucradas en las vías de señalización celular, afectando así la proliferación y supervivencia celular.
Comparación Con Compuestos Similares
Compuestos similares
4-[4-metil-3-(piperidin-1-ilsulfonil)fenil]-N-fenilftalazin-1-amina: comparte similitudes estructurales con otros derivados de ftalazina, como:
Singularidad
La singularidad de 4-[4-metil-3-(piperidin-1-ilsulfonil)fenil]-N-fenilftalazin-1-amina radica en su combinación específica de grupos funcionales y su capacidad para interactuar con una amplia gama de objetivos biológicos. Esto lo convierte en un compuesto versátil para diversas aplicaciones científicas, lo que lo distingue de otros compuestos similares.
Propiedades
Fórmula molecular |
C26H26N4O2S |
|---|---|
Peso molecular |
458.6 g/mol |
Nombre IUPAC |
4-(4-methyl-3-piperidin-1-ylsulfonylphenyl)-N-phenylphthalazin-1-amine |
InChI |
InChI=1S/C26H26N4O2S/c1-19-14-15-20(18-24(19)33(31,32)30-16-8-3-9-17-30)25-22-12-6-7-13-23(22)26(29-28-25)27-21-10-4-2-5-11-21/h2,4-7,10-15,18H,3,8-9,16-17H2,1H3,(H,27,29) |
Clave InChI |
ILGBLDBFVIRNHK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(C=C(C=C1)C2=NN=C(C3=CC=CC=C32)NC4=CC=CC=C4)S(=O)(=O)N5CCCCC5 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Ethyl 5-cyano-6-({2-[(3,4-dimethylphenyl)amino]-2-oxoethyl}sulfanyl)-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate](/img/structure/B11635885.png)
![Benzyl ({5-[(4-chlorophenyl)carbamoyl]-3-cyano-4-(furan-2-yl)-6-methyl-1,4-dihydropyridin-2-yl}sulfanyl)acetate](/img/structure/B11635887.png)
![ethyl N-[(5-{4-[(3-carbamoyl-4-methoxyphenyl)amino]phthalazin-1-yl}-2-methylphenyl)sulfonyl]glycinate](/img/structure/B11635898.png)
![2-(4-bromophenoxy)-N-(4-methoxyphenyl)-N-[(4-methylphenyl)sulfonyl]acetamide](/img/structure/B11635902.png)

![N-cyclohexyl-3-[(2E)-1-(1,1-dioxido-1,2-benzisothiazol-3-yl)-2-(2-nitrobenzylidene)hydrazino]propanamide](/img/structure/B11635921.png)

![4-[4-(3,4-Dichlorophenyl)piperazin-1-yl]-6-phenylthieno[2,3-d]pyrimidine](/img/structure/B11635935.png)
![N-(3-chlorophenyl)-2-{[3-(4-ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide](/img/structure/B11635940.png)

![N-[2-(4-methoxybenzoyl)-1-benzofuran-3-yl]-2-(2-methylphenoxy)acetamide](/img/structure/B11635945.png)
![3,4,5-triethoxy-N-{4-[5-(propan-2-yl)-1,3-benzoxazol-2-yl]phenyl}benzamide](/img/structure/B11635954.png)

![2-[(5Z)-5-(1-benzyl-5-bromo-2-oxo-1,2-dihydro-3H-indol-3-ylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B11635969.png)
